Dihydro-beta-ionone (4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-2-butanone) is a high-value, saturated C13 nor-isoprenoid ketone utilized extensively as a premium fragrance ingredient and a critical intermediate in organic synthesis [1]. Structurally derived from beta-ionone via selective catalytic hydrogenation, it features a saturated side chain that fundamentally alters its reactivity, volatility, and olfactory profile. In procurement contexts, it is primarily sourced for its role as a direct precursor in the synthesis of complex ambergris odorants (such as L-Ambrox) and for its superior stability in functional formulations [2]. With a vapor pressure of 2.15 Pa at 25°C and a CLogP of 4.35, it offers a highly substantive, long-lasting woody-floral profile that bridges the performance gap between highly volatile unsaturated ionones and heavy base-note fixatives [2].
Attempting to substitute the more common and less expensive beta-ionone for dihydro-beta-ionone fails in both synthetic manufacturing and advanced formulation workflows due to the presence of the alpha,beta-unsaturated double bond in beta-ionone [1]. In chemical synthesis, particularly the production of Ambroxan precursors, beta-ionone's conjugated enone system is highly susceptible to competing 1,4-conjugate additions and unwanted epoxidations, whereas dihydro-beta-ionone cleanly undergoes 1,2-nucleophilic additions (such as Grignard reactions) [2]. In formulation, beta-ionone rapidly oxidizes upon exposure to air and degrades in alkaline environments via base-catalyzed aldol condensations. Procuring dihydro-beta-ionone eliminates these failure points, providing a chemically robust ketone that maintains structural integrity across extreme pH ranges and prolonged thermal stress [1].
In the industrial synthesis of L-Ambrox and related ambergris odorants, the initial step requires the selective reduction of beta-ionone to dihydro-beta-ionone before vinylation. Procuring pre-synthesized dihydro-beta-ionone (≥85-95% purity) allows manufacturers to bypass the high-pressure catalytic hydrogenation step entirely [1]. This direct substitution prevents the typical 5-15% yield loss associated with over-reduction (forming dihydro-beta-ionol) or incomplete conversion of beta-ionone, enabling immediate, high-yield 1,2-addition of vinyl magnesium chloride to form dihydro-beta-vinyl-ionol [2].
| Evidence Dimension | Synthetic step reduction and yield preservation |
| Target Compound Data | Direct 1,2-addition capability with 0% loss to hydrogenation over-reduction |
| Comparator Or Baseline | Beta-ionone (Requires prior high-pressure hydrogenation, risking 5-15% yield loss to side products) |
| Quantified Difference | Eliminates one major catalytic step and preserves up to 15% of precursor mass |
| Conditions | Industrial synthesis of dihydro-beta-vinyl-ionol via Grignard reaction |
Procuring the hydrogenated intermediate directly reduces capital equipment requirements (high-pressure reactors) and maximizes batch yield in high-value diterpenoid synthesis.
The saturation of the side chain in dihydro-beta-ionone fundamentally alters its stability profile in harsh functional bases. Standardized stability testing demonstrates that dihydro-beta-ionone maintains a 'Good' integrity rating across a broad pH spectrum, from pH 3.0 (fabric softeners) up to pH 10.0 (soaps), and remains 'Fair' even in pH 11-14 bleach and powder detergents [1]. In contrast, beta-ionone's alpha,beta-unsaturated ketone structure makes it highly susceptible to base-catalyzed aldol condensations and degradation at pH > 9, leading to rapid loss of olfactive power and potential product discoloration.
| Evidence Dimension | Alkaline formulation stability |
| Target Compound Data | Stable ('Good' rating) up to pH 10.0; viable in pH 11+ |
| Comparator Or Baseline | Beta-ionone (Degrades rapidly at pH > 9 via aldol condensation) |
| Quantified Difference | Extends operational stability range into highly alkaline (pH 10+) environments |
| Conditions | Incubation in standardized soap (pH 10) and liquid detergent (pH 9) bases |
Ensures that the compound can be reliably procured for heavy-duty industrial and consumer cleaning products without risking batch failure due to chemical degradation.
Beta-ionone is highly sensitive to autoxidation; under thermal stress (e.g., 40°C for 27 days), it actively degrades into 5,6-epoxy-beta-ionone and subsequently rearranges into dihydroactinidiolide (DHA), significantly altering its chemical purity and odor profile [1]. Dihydro-beta-ionone, lacking the conjugated double bond that facilitates this specific oxidative cleavage and epoxidation pathway, exhibits near-zero conversion to these degradation products under identical atmospheric and thermal conditions[2].
| Evidence Dimension | Epoxidation and thermal degradation rate |
| Target Compound Data | Near-zero epoxidation under ambient thermal stress |
| Comparator Or Baseline | Beta-ionone (Significant conversion to 5,6-epoxy-beta-ionone and DHA at 40°C over 27 days) |
| Quantified Difference | Elimination of the primary epoxidation degradation pathway |
| Conditions | Storage at 40°C under atmospheric oxygen for 27 days |
Drastically improves raw material shelf-life and batch-to-batch reproducibility, reducing the need for heavy antioxidant dosing during storage and handling.
Because it bypasses the need for high-pressure catalytic hydrogenation, dihydro-beta-ionone is the ideal starting material for the synthesis of dihydro-beta-vinyl-ionol via Grignard addition. This streamlined route is critical for manufacturers producing L-Ambrox and related diterpenoid amber fragrance molecules, ensuring higher overall yields and fewer purification steps[1].
Leveraging its 'Good' stability rating at pH 10, dihydro-beta-ionone is the preferred ionone derivative for scenting heavy-duty liquid detergents, bar soaps, and industrial cleaners. It provides the desired woody-floral volume without the risk of base-catalyzed degradation or discoloration that limits the use of standard beta-ionone in these matrices [2].
Due to its resistance to epoxidation and thermal degradation into dihydroactinidiolide (DHA), dihydro-beta-ionone is highly recommended for premium fine fragrances and osmanthus reconstructions that require extended shelf-life. Its stable CLogP of 4.35 ensures consistent substantivity (>12 hours on blotter) without the olfactory profile souring over time [2].
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